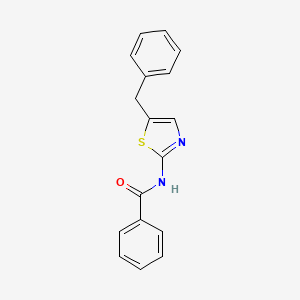
(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that features a benzothiophene ring substituted with a chlorine atom and a methanone group linked to a methoxy-substituted dihydroquinoline
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-chloro-1-benzothiophene and 6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline.
Formation of Methanone Linkage: The key step involves the formation of the methanone linkage between the benzothiophene and dihydroquinoline moieties. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and reagent addition rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a hydroxyl group.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interaction with biological targets.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic properties and target specificity.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for material science applications.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanol: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.
(3-chloro-1-benzothiophen-2-yl)(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: A similar compound with an ethyl group instead of a methanone linkage.
Uniqueness
The unique combination of a benzothiophene ring with a methoxy-substituted dihydroquinoline and a methanone linkage sets this compound apart from its analogs. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
特性
分子式 |
C22H22ClNO2S |
|---|---|
分子量 |
399.9 g/mol |
IUPAC名 |
(3-chloro-1-benzothiophen-2-yl)-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C22H22ClNO2S/c1-13-12-22(2,3)24(17-10-9-14(26-4)11-16(13)17)21(25)20-19(23)15-7-5-6-8-18(15)27-20/h5-11,13H,12H2,1-4H3 |
InChIキー |
RMDJBFQOUHUNRP-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)
![2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B12136638.png)




![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136678.png)
![(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12136693.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

